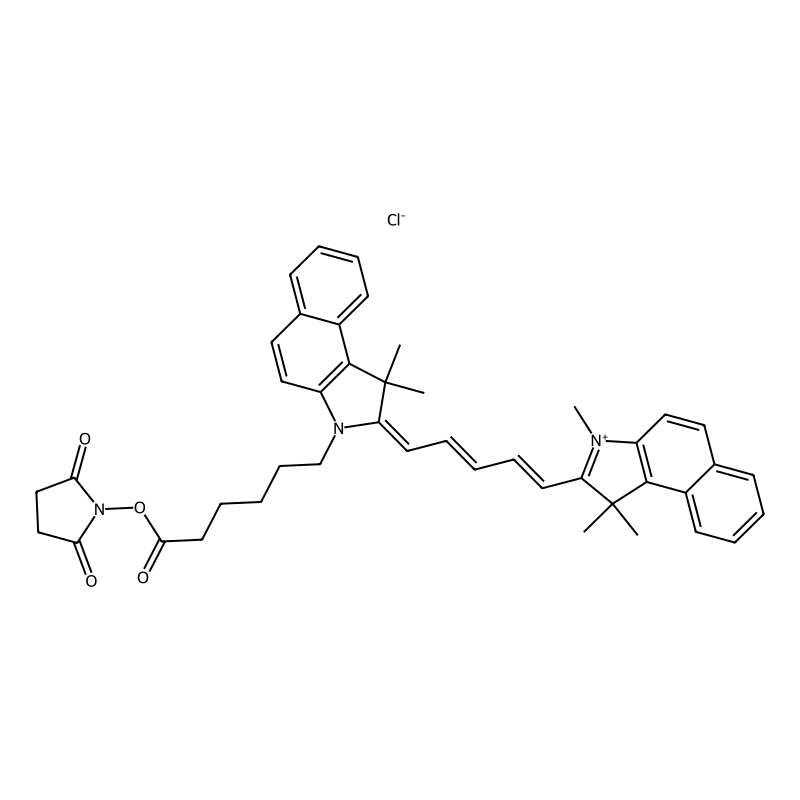

Cyanine5.5 NHS-ester (673/707nm)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Bioconjugation and Labeling:

Biomolecule Labeling

Cy5.5 NHS-ester is a valuable probe for labeling biomolecules like proteins, antibodies, and nucleic acids. The NHS (N-hydroxysuccinimide) ester group reacts readily with primary amines present in these biomolecules, forming a stable amide bond []. This stable conjugation allows researchers to track and visualize the labeled biomolecules within cells or organisms using fluorescence microscopy techniques [].

In Vitro and In Vivo Imaging

Due to its NIR fluorescence emission (around 707nm), Cy5.5 NHS-ester offers several advantages for in vitro and in vivo imaging applications. NIR light penetrates deeper into tissues compared to visible light, minimizing background autofluorescence and enabling better signal-to-noise ratio []. This makes Cy5.5 NHS-ester ideal for studying biological processes in live cells and organisms.

Applications in Life Sciences:

Immunofluorescence

Cy5.5 NHS-ester is widely used in immunofluorescence staining to visualize specific proteins within cells or tissues. By conjugating Cy5.5 NHS-ester to antibodies, researchers can target and visualize the distribution and abundance of proteins of interest [].

Western Blotting

Cy5.5 NHS-ester can be employed in Western blotting to detect specific proteins after separation on a gel. The labeled antibodies bind to the target protein on the blot, and Cy5.5 fluorescence allows for sensitive detection [].

Flow Cytometry

Cy5.5 NHS-ester conjugates can be used in flow cytometry to identify and differentiate cell populations based on the presence or absence of specific surface markers. The fluorescence intensity of Cy5.5 can be measured using flow cytometry instruments, enabling the quantification of target molecules on individual cells [].

Additional Considerations:

While Cy5.5 NHS-ester offers many benefits, some factors need to be considered. The NHS ester group's reactivity requires careful optimization of conjugation conditions to minimize nonspecific labeling []. Additionally, Cy5.5 can exhibit some degree of quenching in complex biological environments [].

Cyanine5.5 NHS-ester is a far-red emitting fluorescent dye, recognized for its utility in biological labeling applications. With an excitation maximum of 673 nm and an emission maximum of 707 nm, it is particularly effective in fluorescence measurements where background fluorescence is a concern, making it suitable for in vivo near-infrared imaging experiments. This compound is designed for the labeling of amino-groups in peptides, proteins, and oligonucleotides, facilitating various research applications in life sciences and diagnostics. Its high extinction coefficient and quantum yield enhance its visibility in experimental settings, allowing for the detection of low concentrations of biomolecules .

Cyanine5.5 NHS-ester reacts specifically with primary amines to form stable amide bonds. The N-hydroxysuccinimide (NHS) group facilitates this reaction by converting the NHS ester into a reactive intermediate that readily reacts with amine groups present in biomolecules. This reaction is crucial for conjugating the dye to proteins or nucleic acids, thereby enabling the visualization and tracking of these molecules in various assays and imaging techniques .

The biological activity of Cyanine5.5 NHS-ester is primarily linked to its role as a fluorescent label. It is utilized extensively in fluorescence microscopy, flow cytometry, and real-time polymerase chain reaction (PCR) assays. The dye’s far-red emission minimizes interference from cellular autofluorescence, which is particularly beneficial for imaging complex biological samples. Furthermore, its compatibility with various detection instruments enhances its applicability across different experimental setups .

The synthesis of Cyanine5.5 NHS-ester typically involves several steps:

- Preparation of the core structure: The synthesis begins with the formation of the cyanine core through a series of condensation reactions involving appropriate indole derivatives.

- Formation of NHS ester: The carboxylic acid group on the cyanine dye is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the NHS-ester derivative.

- Purification: The final product is purified using chromatographic techniques to ensure high purity and yield .

Cyanine5.5 NHS-ester finds extensive applications in:

- Fluorescence microscopy: Used for visualizing cellular structures and processes.

- Flow cytometry: Employed in analyzing cell populations based on fluorescent labeling.

- In vivo imaging: Suitable for tracking biomolecules within living organisms.

- Real-time PCR: Utilized as a probe for detecting specific nucleic acid sequences.

- Protein labeling: Facilitates the study of protein interactions and dynamics within cells .

Interaction studies involving Cyanine5.5 NHS-ester focus on understanding how it binds to target biomolecules such as proteins and nucleic acids. These studies often employ techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) to assess binding affinities and kinetics. The dye's ability to emit light upon excitation allows researchers to monitor these interactions in real-time, providing insights into molecular dynamics and interactions within biological systems .

Cyanine5.5 NHS-ester belongs to a broader family of cyanine dyes that are utilized for similar purposes but differ in their spectral properties and applications. Below are some similar compounds along with a comparison highlighting their uniqueness:

Cyanine5.5 NHS-ester stands out due to its optimal balance between excitation/emission wavelengths, making it particularly suited for applications requiring minimal background interference while maintaining high sensitivity.